molecular formula C18H17N3O B2522188 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole CAS No. 853750-03-5

2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2522188
CAS No.: 853750-03-5
M. Wt: 291.354
InChI Key: OSANNWTYLGSARU-UHFFFAOYSA-N
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Description

2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features both an indole and an oxadiazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The indole ring is a common structural motif in many biologically active compounds, while the oxadiazole ring is known for its stability and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole typically involves the reaction of 2-methylindoline with a suitable oxadiazole precursor. One common method involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can influence the electronic properties of the compound, enhancing its binding affinity to target molecules. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,2,4-oxadiazole
  • 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-thiadiazole
  • 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-triazole

Uniqueness

2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is unique due to the specific arrangement of the indole and oxadiazole rings, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to its analogs .

Properties

IUPAC Name

2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-11-15-9-5-6-10-16(15)21(13)12-17-19-20-18(22-17)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSANNWTYLGSARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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